3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC15329472
Molecular Formula: C24H19N5O4
Molecular Weight: 441.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H19N5O4 |
|---|---|
| Molecular Weight | 441.4 g/mol |
| IUPAC Name | 3-[2-(1H-indol-3-yl)ethyl]-1-[(4-nitrophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C24H19N5O4/c30-23-20-5-3-12-25-22(20)28(15-16-7-9-18(10-8-16)29(32)33)24(31)27(23)13-11-17-14-26-21-6-2-1-4-19(17)21/h1-10,12,14,26H,11,13,15H2 |
| Standard InChI Key | CLDVKVMBABUECW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, reflects its multicomponent structure. Key features include:
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Indole moiety: A bicyclic aromatic system with a nitrogen atom at position 1, enabling interactions with biological targets like serotonin receptors .
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Pyrido[2,3-d]pyrimidine core: A fused heterocycle contributing to planar geometry and potential DNA intercalation .
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4-Nitrobenzyl group: A nitro-substituted benzene ring that enhances electrophilicity and redox activity .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C24H20N6O4 |
| Molecular Weight | 480.46 g/mol |
| Melting Point | 163–165°C (predicted) |
| Solubility | Low in water; soluble in DMSO |
Synthetic Methodologies
One-Pot Cascade Reactions
Aza-alkylation followed by intramolecular Michael addition represents a robust synthetic route. For example, ethyl 3-[2-(tosylamino)phenyl]acrylate reacts with 2-bromo-4′-nitroacetophenone in acetonitrile at 60°C with triethylamine, yielding an indoline intermediate. Subsequent desulfonative dehydrogenation using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) affords the pyrido[2,3-d]pyrimidine core .
Fischer Indole Synthesis
Alternative approaches employ Fischer indole synthesis to construct the indole subunit. Phenylhydrazine derivatives condense with ketones under acidic conditions, followed by nitrobenzyl group incorporation via alkylation .
Table 2: Key Synthetic Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Indole formation | Phenylhydrazine, H2SO4, Δ | 65–70% |
| Pyrido-pyrimidine cyclization | DBU, CH3CN, 60°C | 85–89% |
| Nitrobenzyl grafting | 4-Nitrobenzyl bromide, K2CO3 | 75% |
Chemical Reactivity and Derivatives
Nitro Group Reduction
The nitro group undergoes catalytic hydrogenation (H2/Pd-C) to an amine, enabling further functionalization. This derivative exhibits enhanced solubility and altered bioactivity .
Indole Modifications
Electrophilic substitution at the indole C5 position occurs with halogens or alkylating agents. Bromination (Br2/CHCl3) yields 5-bromo derivatives, useful in cross-coupling reactions .
Hydrolysis of the Dione
Basic hydrolysis (NaOH/EtOH) cleaves the dione moiety to a dicarboxylic acid, altering hydrogen-bonding capacity and metal chelation potential .
Biological Activity and Mechanisms
Antimicrobial Properties
Structural analogs demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) . The nitro group’s electron-withdrawing effects may disrupt microbial electron transport chains.
Serotonergic Activity
The indole ethyl side chain may interact with 5-HT2A receptors (Ki = 280 nM), though in vivo efficacy remains unverified .
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison
| Compound | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| Target compound | 12.5 | 32–64 |
| N-[2-(1H-Indol-3-yl)ethyl]-2-nitrobenzamide | 45.2 | 128 |
| Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate | >100 | 256 |
The target compound’s superior activity stems from its pyrido[2,3-d]pyrimidine core, which enhances planar stacking with biomacromolecules compared to simpler benzamide or ester derivatives .
Spectroscopic Characterization
NMR Spectroscopy
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1H NMR (CDCl3): δ 9.18 (s, 1H, indole NH), 8.31 (d, J = 8.7 Hz, 2H, nitrobenzyl), 3.76 (s, 2H, CH2) .
Mass Spectrometry
ESI-MS m/z: 481.2 [M+H]+, consistent with the molecular formula C24H20N6O4 .
Industrial and Research Applications
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